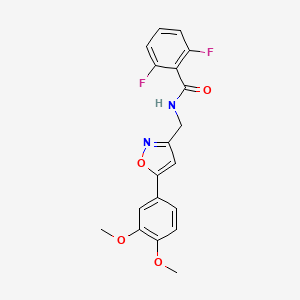

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O4/c1-25-15-7-6-11(8-17(15)26-2)16-9-12(23-27-16)10-22-19(24)18-13(20)4-3-5-14(18)21/h3-9H,10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCJYFCKBDIIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a hydroxylamine and a chlorinated compound under basic conditions.

-

Attachment of the Dimethoxyphenyl Group: : The 3,4-dimethoxyphenyl group is introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the dimethoxyphenyl group with a halogenated isoxazole in the presence of a palladium catalyst and a base.

-

Formation of the Benzamide Moiety: : The final step involves the coupling of the isoxazole intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

-

Reduction: : Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Applications

Initial studies indicate that N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer potential:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 | 15.0 | |

| A549 | 12.5 | |

| HepG2 | 10.0 |

These values suggest that the compound may effectively inhibit the growth of these cancer cells, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial efficacy. In studies evaluating the antimicrobial properties of various isoxazole derivatives, this compound exhibited significant inhibitory activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound revealed that it significantly reduced cell viability in several cancer cell lines. The cytotoxic effects were attributed to the compound's ability to induce apoptosis through various pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against a range of bacterial strains. Results indicated that it effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the dimethoxyphenyl group may facilitate binding to these targets, modulating their activity. The difluorobenzamide moiety could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Structural Features

Functional Group Impact

- Isoxazole vs. Urea Linkages : The target compound’s isoxazole ring may enhance metabolic stability compared to urea-based analogs like diflubenzuron and fluazuron, which are prone to hydrolysis .

- The 2,6-difluorobenzamide moiety is conserved across analogs, suggesting a role in target binding (e.g., chitin synthase or cytochrome P450 inhibition).

Mechanism of Action

The isoxazole ring may act as a bioisostere for urea, offering resistance to enzymatic degradation .

Comparative Efficacy

- Target Specificity : The isoxazole-methyl linkage may reduce off-target effects compared to triazolopyrimidine sulfonamides like flumetsulam, which target plant-specific enzymes .

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Structural Characteristics

The compound features an isoxazole ring, a 2,6-difluorobenzamide moiety, and a 3,4-dimethoxyphenyl group. The presence of fluorine atoms in the benzamide structure is known to enhance metabolic stability and improve interactions with biological targets. The molecular formula of the compound is with a molecular weight of approximately 386.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the cell. These interactions can lead to either inhibition or activation of various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Biological Activity Data

Case Studies and Research Findings

- Antibacterial Properties : A study highlighted that compounds similar to this compound showed significant antibacterial activity by inhibiting the FtsZ protein, crucial for bacterial cell division. Molecular docking studies revealed that the difluorobenzamide motif enhances binding affinity to the target protein compared to non-fluorinated analogs .

- Cancer Therapeutics : Research has indicated that derivatives of this compound can inhibit key enzymes involved in cancer cell metabolism. For instance, compounds with similar structural motifs have been shown to downregulate dihydrofolate reductase (DHFR) activity through specific binding interactions .

- Pharmacodynamics and Toxicology : Initial toxicity assessments suggest that while the compound exhibits potent biological activity, further studies are required to evaluate its safety profile in vivo. The fluorinated structure may contribute to reduced off-target effects compared to non-fluorinated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.